Product packaging for Dimethyl 3-hydroxypentanedioate(Cat. No.:CAS No. 7250-55-7)

Dimethyl 3-hydroxypentanedioate

Cat. No.: B030248
CAS No.: 7250-55-7
M. Wt: 176.17 g/mol
InChI Key: CUPGMRSSZADEIW-UHFFFAOYSA-N
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Description

Dimethyl 3-hydroxypentanedioate is a high-purity β-hydroxy diester that serves as a versatile and valuable synthetic intermediate in organic chemistry and medicinal research. Its structure features both ester and hydroxyl functional groups on a five-carbon chain, making it a key precursor for the synthesis of complex molecules, including natural products, pharmaceuticals, and functionalized polymers. Researchers utilize this compound in a variety of transformations, such as selective reductions, oxidations, and cyclization reactions to construct lactones and other heterocyclic systems. Its primary research value lies in its role as a building block for the development of potential active pharmaceutical ingredients (APIs) and in studying structure-activity relationships (SAR). The presence of the hydroxyl group adjacent to one of the ester groups allows for stereoselective reactions and makes it a potential substrate for enzymatic resolution or biotransformation studies. This product is offered to support innovative chemical synthesis and is strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O5 B030248 Dimethyl 3-hydroxypentanedioate CAS No. 7250-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 3-hydroxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-11-6(9)3-5(8)4-7(10)12-2/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPGMRSSZADEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283136
Record name Dimethyl 3-hydroxypentanedioate
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-55-7
Record name 1,5-Dimethyl 3-hydroxypentanedioate
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Record name 7250-55-7
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Record name Dimethyl 3-hydroxypentanedioate
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Role As a Key Intermediate and Building Block in Organic Synthesis

As a key intermediate, dimethyl 3-hydroxypentanedioate is instrumental in the synthesis of various organic compounds. Its prochiral nature makes it a valuable substrate in enantioselective reactions. medchemexpress.com For instance, it has been used in the synthesis of chiral fragments of the polyene macrolide pimaricin. chemicalbook.com The ability to selectively react one of the two ester groups or the hydroxyl group provides chemists with a powerful tool for building molecular complexity.

Dimethylamine can also serve as a key intermediate, generated in situ from dimethylformamide (DMF), in the synthesis of thioamides. nih.govresearchgate.net This highlights the broader importance of dimethyl-containing compounds in facilitating specific synthetic transformations. nih.govresearchgate.net

Functional Group Modifications for Target Molecule Design

The presence of a hydroxyl group and two ester groups allows for a variety of functional group modifications, enabling the precise design of target molecules.

The hydroxyl group can undergo a range of reactions, including:

Oxidation: Oxidation of the secondary alcohol can yield the corresponding ketone, dimethyl 3-oxopentanedioate.

Esterification/Etherification: The hydroxyl group can be converted into an ester or an ether, which can alter the molecule's steric and electronic properties. This is a common strategy in drug design to probe the importance of hydrogen bonding. spu.edu.sy

Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions, often after conversion to a better leaving group like a tosylate.

The two ester groups are also amenable to various transformations:

Hydrolysis: Selective hydrolysis of one or both ester groups can yield the corresponding mono- or di-carboxylic acid. For example, enzyme-catalyzed hydrolysis using pig liver esterase can selectively produce a mono-ester. rsc.org

Amidation: Reaction with amines can convert the esters to amides, introducing nitrogen-containing functionalities.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Grignard Reactions: The addition of Grignard reagents to the ester carbonyls can lead to the formation of tertiary alcohols.

These modifications are fundamental in structure-activity relationship (SAR) studies, where systematic changes to a lead compound's structure are made to optimize its biological activity. spu.edu.sy By altering functional groups, chemists can fine-tune a molecule's properties to achieve desired interactions with a biological target. spu.edu.sy

Table 2: Examples of Target Molecules Synthesized from this compound Derivatives

DerivativeTarget Molecule ClassSignificance
Chiral mono-esterNeplanocin A precursorAntiviral and antitumor agent. rsc.org
(R)-3-hydroxytetradecanoateOrlistat intermediateAnti-obesity drug. researchgate.net
Dimethyl 3-isobutylpentanedioatePregabalin impurityUsed in the study of mutagenesis. pharmaffiliates.comchembk.com
Dimethyl 3-hydroxy-3-methylglutarateBiologically active compoundsPotential anti-inflammatory and antimicrobial effects. ontosight.ai

Conclusion

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides detailed information about the molecular structure of this compound, including the connectivity of atoms and the chemical environment of individual nuclei.

Proton (¹H-NMR) and Carbon-13 (¹³C-NMR) Chemical Shift Analysis

Proton and Carbon-13 NMR are fundamental techniques for the structural elucidation of organic molecules. The chemical shifts in the NMR spectrum are indicative of the electronic environment of the nuclei. sigmaaldrich.com For this compound, the chemical shifts are influenced by the hydroxyl and ester functional groups.

The chemical shifts of compounds can be dependent on the solvent used. washington.edu Standardized tables of chemical shifts for common laboratory solvents and impurities are often used to aid in the identification of signals in an NMR spectrum. sigmaaldrich.compitt.educarlroth.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (C=O)-~172
C2 (CH₂)~2.6~42
C3 (CH-OH)~4.3~65
C4 (CH₂)~2.6~42
C5 (C=O)-~172
OCH₃~3.7~52
OHVariable-

Note: These are approximate predicted values. Actual chemical shifts can vary depending on the solvent, concentration, and temperature.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the structure of molecules like this compound by revealing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on C2 and C3, and between the protons on C3 and C4, confirming the carbon backbone connectivity. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduuvic.ca This allows for the direct assignment of each proton signal to its corresponding carbon atom in the this compound structure. youtube.com

High-Resolution NMR for Complex Mixture Analysis

In many research applications, this compound may be present in a complex mixture, such as a biological fluid or a reaction mixture. High-resolution NMR spectroscopy is a valuable tool for both identifying and quantifying components within such mixtures without the need for extensive separation or purification. nih.govmdpi.com The use of high-resolution instruments allows for the clear separation of signals that might otherwise overlap in lower-field spectrometers. mdpi.com This technique can provide an unbiased overview of the structural diversity within a sample, potentially revealing unexpected components. nih.gov

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. researchgate.net In ESI-MS, the molecule is typically ionized by protonation to form [M+H]⁺ or adduction with a cation like sodium to form [M+Na]⁺ in positive ion mode. This allows for the accurate determination of the molecular weight. The molecular ion of this compound (C₇H₁₂O₅) has a monoisotopic mass of 176.0685 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Quantification

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry. nih.gov This technique is particularly powerful for the analysis of this compound in complex biological matrices, a process often referred to as metabolite profiling or metabolomics. nih.govyoutube.com

LC-MS allows for the separation of this compound from other metabolites in a sample before it enters the mass spectrometer. nih.gov This reduces ion suppression effects and allows for more accurate quantification. By using a tandem mass spectrometer (MS/MS), specific fragmentation patterns of the target molecule can be monitored, leading to highly selective and sensitive quantification. nih.govnih.gov A validated LC-MS/MS method would typically involve the development of a calibration curve and the use of an internal standard to ensure accuracy and precision. nih.gov

Derivatization Strategies for Enhanced Mass Spectrometric Detection

Mass spectrometry (MS) is a powerful tool for the detection and identification of this compound. However, its direct analysis can sometimes be challenging due to its polarity and potential for fragmentation. Derivatization, the chemical modification of the analyte, is a common strategy to improve its mass spectrometric properties, such as ionization efficiency and chromatographic behavior. nih.gov

For hydroxy dicarboxylic acids and their esters like this compound, derivatization primarily targets the hydroxyl and carboxyl groups. Common strategies include:

Silylation: This is a widely used technique where active hydrogens in the hydroxyl group are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst are frequently employed. researchgate.net The resulting TMS derivative is more volatile and thermally stable, making it suitable for gas chromatography-mass spectrometry (GC-MS) analysis. This method has been successfully applied to the analysis of related compounds like 3-hydroxyglutaric acid. researchgate.netresearchgate.net

Esterification: While the carboxyl groups in this compound are already esterified, any free carboxylic acid precursor, 3-hydroxypentanedioic acid (3-hydroxyglutaric acid), would be a target for esterification to increase volatility for GC-MS.

Acylation: The hydroxyl group can be acylated using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. This can improve chromatographic peak shape and provide characteristic mass spectral fragmentation patterns.

Fluorescence Derivatization: For enhanced detection in liquid chromatography-mass spectrometry (LC-MS), fluorescent tags can be introduced. Reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) have been used for the derivatization of similar metabolites, improving both chromatographic and mass spectrometric properties. nih.gov Another approach involves using reagents like 1-pyrenebutyric hydrazide (PBH) which allows for sensitive fluorescence detection. familiasga.com

The choice of derivatization reagent depends on the analytical technique being used (GC-MS or LC-MS) and the specific information required. Optimization of the reaction conditions, including reagent concentration, solvent, catalyst, temperature, and time, is crucial for achieving complete and reproducible derivatization. nih.gov

Table 1: Common Derivatization Reagents for Hydroxy Dicarboxylic Acids and their Esters

Derivatization ReagentTarget Functional GroupPurposeAnalytical Technique
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCSHydroxylIncrease volatility and thermal stabilityGC-MS
Acetic AnhydrideHydroxylImprove peak shape, provide characteristic fragmentationGC-MS, LC-MS
4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)Carboxyl/AminoEnhance ionization and chromatographic propertiesLC-MS
1-pyrenebutyric hydrazide (PBH)CarboxylIntroduce fluorescent tag for sensitive detectionHPLC with Fluorescence Detection, LC-MS

Chromatographic Separations and Techniques

Chromatography is indispensable for the separation of this compound from complex matrices and for its quantification. Various chromatographic techniques are employed, each offering specific advantages for the analysis of this polar compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. sigmaaldrich.com It is widely used to determine the purity of the compound and to quantify it in various mixtures, including biological samples and reaction media. shimadzu.co.krshimadzu.com

Several HPLC modes can be utilized for the analysis of organic acids and their esters:

Reversed-Phase (RP) HPLC: While organic acids themselves can be challenging to retain on traditional C18 columns due to their hydrophilicity, the esterification in this compound increases its hydrophobicity, making RP-HPLC a viable option. shimadzu.co.kr The use of aqueous-compatible columns, such as those with polar-embedded or polar-endcapped phases, can enhance the retention of polar analytes. sigmaaldrich.com Mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier to suppress the ionization of any residual carboxyl groups. mdpi.com

Ion-Exclusion Chromatography: This is a highly effective mode for separating organic acids. shimadzu.co.krshimadzu.com It utilizes a cation exchange resin in the H+ form. The separation mechanism is based on the differential exclusion of ionized and non-ionized species from the pores of the stationary phase. shimadzu.co.kr

Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the analyte, allowing for its retention on a reversed-phase column. mdpi.com

Detection in HPLC is commonly achieved using a UV detector, as the ester carbonyl group exhibits some absorbance in the low UV region (around 210 nm). shimadzu.co.kr For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (HPLC-MS). shimadzu.com

Table 2: HPLC Methods for the Analysis of Related Organic Acids

HPLC ModeStationary Phase ExampleMobile Phase ExampleDetection Method
Reversed-PhaseC18, Polar-Embedded C18Water/Acetonitrile with Formic AcidUV, MS
Ion-ExclusionH+ form Cation Exchange ResinDilute Sulfuric AcidUV, Refractive Index
Ion-PairC18Water/Methanol with Tetrabutylammonium HydroxideUV, MS

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. familiasga.com For the analysis of this compound, derivatization is typically required to increase its volatility and thermal stability, as discussed in section 4.2.3. gcms.cz The most common derivatization method is silylation, which converts the polar hydroxyl group into a less polar and more volatile silyl (B83357) ether. researchgate.netresearchgate.net

The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polar column, such as one with a dimethylpolysiloxane or phenyl-methylpolysiloxane stationary phase, is typically used. researchgate.net The separated components then enter the mass spectrometer, which provides mass spectral data for identification. researchgate.net

GC-MS is particularly useful for the analysis of complex biological samples where it can be used to identify and quantify metabolites like 3-hydroxyglutaric acid (the unesterified precursor) in urine, which is a key biomarker for certain metabolic disorders. researchgate.netnih.gov The high sensitivity and specificity of GC-MS, especially when using techniques like selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS), allow for the accurate measurement of these compounds even at low concentrations. researchgate.netfamiliasga.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compound Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is particularly well-suited for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. sigmaaldrich.comthermofisher.com Given the polar nature of the hydroxyl group in this compound, HILIC presents a valuable alternative or complementary technique to RP-HPLC. nih.govrsc.org

In HILIC, a polar stationary phase (e.g., silica, amide, or zwitterionic phases) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.comhpst.cz The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. thermofisher.com

HILIC offers several advantages for the analysis of polar compounds like this compound:

Enhanced Retention: It provides better retention for polar compounds compared to RP-HPLC. sigmaaldrich.com

Increased MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in the mass spectrometer source, leading to higher sensitivity in LC-MS applications. nih.gov

Orthogonal Selectivity: HILIC provides a different separation selectivity compared to RP-HPLC, which can be beneficial for resolving complex mixtures. sigmaaldrich.com

Various HILIC stationary phases are available, each offering different selectivities. thermofisher.comsielc.com Zwitterionic and amide phases have shown broad applicability for the analysis of polar metabolites. rsc.orglabcompare.com

Capillary Electrophoresis (CE) in Chiral Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.govchromatographyonline.com It is particularly well-suited for the analysis of small, charged molecules like organic acids. chromatographyonline.com Since this compound contains a chiral center at the C3 position, CE is an excellent technique for the separation of its enantiomers. chromatographytoday.comnih.gov

Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte. chromatographytoday.comspringernature.com The most commonly used chiral selectors are cyclodextrins (CDs) and their derivatives. springernature.commdpi.com The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation. chromatographytoday.com

Factors that can be optimized to achieve chiral separation in CE include:

Type and concentration of the chiral selector: Different cyclodextrins (e.g., β-CD, hydroxypropyl-β-CD) will have different selectivities. nih.gov

Buffer pH: The pH of the buffer affects the charge of the analyte and the chiral selector, and thus the separation. nih.govkapillarelektrophorese.eu

Applied voltage and temperature: These parameters influence the migration time and resolution. nih.gov

CE offers several advantages for chiral separations, including high efficiency, short analysis times, and low consumption of sample and reagents. nih.govjove.com

Other Spectroscopic Methods

In addition to mass spectrometry, other spectroscopic techniques are vital for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. docbrown.info For this compound, one would expect to see signals corresponding to the methyl ester protons, the methylene (B1212753) protons adjacent to the carbonyl groups, the methine proton at the hydroxyl-bearing carbon, and the hydroxyl proton itself. researchgate.net The splitting patterns (e.g., doublets, triplets) arise from spin-spin coupling between neighboring protons and provide valuable structural information. docbrown.info

¹³C NMR: The carbon NMR spectrum indicates the number of different carbon environments in the molecule. chemicalbook.com Signals for the carbonyl carbons of the ester groups, the carbon bearing the hydroxyl group, the methylene carbons, and the methyl carbons of the ester groups would be expected.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nist.gov The IR spectrum of this compound would show characteristic absorption bands for:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C=O stretch: A strong, sharp band around 1735 cm⁻¹ characteristic of the ester carbonyl groups.

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bonds of the ester and hydroxyl groups.

C-H stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds.

The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of the chemical structure of this compound.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and its more advanced counterpart, Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful non-destructive techniques for identifying functional groups within a molecule. nih.gov By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrations of different chemical bonds.

For this compound, the IR spectrum provides clear evidence for its key functional groups: a hydroxyl group (-OH) and two ester groups (-COOCH₃). The spectrum is characterized by several key absorption bands:

O-H Stretch: A strong and typically broad absorption band appears in the region of 3300-2500 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration. libretexts.orglibretexts.org The specific position and broadness can be influenced by hydrogen bonding.

C-H Stretch: Absorptions corresponding to the stretching of carbon-hydrogen bonds in the methyl (CH₃) and methylene (CH₂) groups are observed in the 3000-2850 cm⁻¹ range. docbrown.info

C=O Stretch: A very strong and sharp absorption peak, characteristic of the carbonyl group (C=O) in the ester functional groups, is prominent around 1735-1750 cm⁻¹. This is one of the most identifiable peaks in the spectrum.

C-O Stretch: The stretching vibrations of the C-O single bonds within the ester groups typically produce strong bands in the 1320-1210 cm⁻¹ region. libretexts.orglibretexts.org

The region below 1500 cm⁻¹ is known as the fingerprint region. libretexts.orgdocbrown.info It contains a complex pattern of overlapping signals from various bending and skeletal vibrations that are unique to the molecule as a whole, serving as a "fingerprint" for identification. docbrown.infomdpi.com An evaluated IR spectrum for this compound is available through the NIST Chemistry WebBook, recorded as a liquid film. nist.gov

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3300-2500Strong, Broad
Alkyl (C-H)C-H Stretch3000-2850Strong
Ester (C=O)C=O Stretch1750-1735Very Strong
Ester (C-O)C-O Stretch1320-1210Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower energy ground states to higher energy excited states. pharmatutor.org This technique is particularly useful for analyzing molecules containing chromophores, which are parts of a molecule that absorb light. libretexts.org

In this compound, the relevant chromophores are the carbonyl (C=O) portions of the two ester groups. These groups contain non-bonding (n) electrons on the oxygen atoms and pi (π) electrons in the double bond. Consequently, two primary types of electronic transitions are possible:

n → π* (n-to-pi-star) transition: This involves exciting a non-bonding electron into an anti-bonding π* orbital. These transitions are typically of lower energy (occur at longer wavelengths) but are "symmetry forbidden," resulting in weak absorption bands (low molar absorptivity, ε). pharmatutor.orguoanbar.edu.iq For saturated esters like this compound, this transition is expected in the UV region.

π → π* (pi-to-pi-star) transition: This involves promoting an electron from a bonding π orbital to an anti-bonding π* orbital. pharmatutor.org This is an "allowed" transition, resulting in a strong absorption band (high molar absorptivity), but it requires higher energy and thus occurs at shorter wavelengths, often below 200 nm, which may be outside the range of standard spectrophotometers. libretexts.orggoogleapis.com

UV-Vis spectroscopy also serves as a quantitative tool for assessing the purity of a substance. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (λmax), the concentration of this compound can be determined, and the presence of impurities with different chromophores can be detected as unexpected peaks in the spectrum.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light, usually from a laser. nih.gov When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule.

The resulting Raman spectrum provides a "vibrational fingerprint" that is highly specific to the molecule's structure. mdpi.com While IR spectroscopy is most sensitive to polar bonds, Raman spectroscopy excels at detecting vibrations in non-polar and symmetric bonds. For this compound, Raman spectroscopy would be particularly effective for observing:

Symmetric stretching and bending modes of the carbon-carbon backbone.

C-H bond vibrations.

Vibrations of the C-O-C linkages in the ester groups.

The combination of IR and Raman spectra provides a more complete picture of the molecule's vibrational modes. The unique pattern of peaks in the Raman spectrum, especially in the fingerprint region (typically 400-1800 cm⁻¹), allows for unambiguous identification and can be used to study subtle structural changes or interactions with other molecules. mdpi.comresearchgate.net

Chemometric and Data Analysis Methodologies for Spectroscopic Data

The large datasets generated by modern spectroscopic instruments often require sophisticated computational methods for interpretation. Chemometrics applies mathematical and statistical tools to extract meaningful chemical information from complex data.

Multivariate Analysis and Statistical Modeling

Spectroscopic data, such as an FT-IR or Raman spectrum, are highly multivariate, consisting of absorbance or intensity values at hundreds or thousands of different wavenumbers. youtube.com Multivariate analysis (MVA) techniques are designed to analyze such data by considering all variables simultaneously. diva-portal.org

Key MVA methods include:

Principal Component Analysis (PCA): This is an unsupervised pattern recognition technique that reduces the dimensionality of the data. PCA transforms the original variables (wavenumbers) into a smaller set of new, uncorrelated variables called principal components (PCs). The first few PCs capture the most significant variations in the data, allowing for visualization of groupings, trends, or outliers in the samples.

Partial Least Squares (PLS) Regression: This is a supervised method used to create a predictive model. PLS relates a set of independent variables (e.g., the spectrum) to a set of dependent variables (e.g., concentration, purity, or another property). It is robust even when the number of variables is large and they are highly correlated, as is typical for spectroscopic data. diva-portal.org

For a compound like this compound, MVA could be used to monitor its synthesis, quantify its presence in a mixture, or classify samples based on spectral differences.

Machine Learning Algorithms for Pattern Recognition and Prediction

Machine learning (ML), a subset of artificial intelligence, involves algorithms that learn from data to make predictions or decisions. nih.gov In chemical analysis, ML models can be trained on spectroscopic data to perform complex tasks that go beyond traditional statistical modeling. nih.govmdpi.com

Applications of ML in analyzing spectroscopic data for compounds like this compound include:

Pattern Recognition and Classification: Algorithms such as Support Vector Machines (SVM) or Artificial Neural Networks (ANN) can be trained to recognize the unique spectral "fingerprint" of a molecule. nih.gov This allows for automated identification and classification of the compound in unknown samples.

Quantitative Prediction (QSPR): ML models can establish Quantitative Structure-Property Relationships (QSPR), where the molecular structure (represented by its spectrum) is used to predict various physicochemical properties. nih.gov For example, a deep learning model could be trained on the IR spectra of various esters to predict properties like boiling point or solubility. nih.gov The use of such models can accelerate drug discovery and materials science by predicting a compound's properties without the need for extensive experimental measurement. mdpi.com

Computational Chemistry and Theoretical Modeling Research

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. These methods, governed by the principles of quantum mechanics, can predict a variety of molecular attributes with high accuracy.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations can provide valuable information about a molecule's geometry, electronic distribution, and reactivity. For a molecule like Dimethyl 3-hydroxypentanedioate, DFT studies would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties such as the distribution of electron density, the molecular electrostatic potential, and atomic charges can be calculated. These properties are crucial for understanding how the molecule might interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing and predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and shape of these orbitals are critical in determining how a molecule will behave in a chemical reaction. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, an FMO analysis would provide insights into its potential reaction pathways and its susceptibility to nucleophilic or electrophilic attack.

Electronic Excitation Properties and Spectroscopic Predictions

Time-dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. This method allows for the prediction of electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations could predict the wavelengths at which the molecule absorbs light and the intensity of these absorptions. This information is invaluable for identifying the compound experimentally and for understanding its photophysical properties.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed picture of the electronic structure, molecular modeling and dynamics simulations are essential for understanding the physical movements and conformational flexibility of molecules over time.

Molecular Dynamics (MD) Simulations for Conformational Studies and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of how a molecule behaves over time. For this compound, MD simulations could be used to explore its conformational landscape, showing how the molecule flexes and changes shape in different environments, such as in a vacuum or in a solvent. These simulations can also be used to study how the molecule interacts with other molecules, which is crucial for understanding its behavior in biological systems or in solution.

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By systematically rotating the rotatable bonds in this compound and calculating the energy of each resulting conformation, it is possible to construct a potential energy surface. This surface reveals the most stable conformations (energy minima) and the energy barriers between them (transition states). This information is critical for understanding the molecule's flexibility and the relative populations of its different conformers at a given temperature. Such an analysis would provide a detailed energetic profile of the conformational landscape of this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Three-Dimensional QSAR Models for Predictive Activity

Currently, there are no publicly available, specific three-dimensional quantitative structure-activity relationship (3D-QSAR) models for this compound. The development of robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), necessitates a dataset of structurally related compounds with corresponding biological activities. In the absence of such a dedicated series of analogs of this compound and their associated activity data, the generation of predictive 3D-QSAR models has not been undertaken or reported in the scientific literature.

The creation of such models would require the synthesis and biological evaluation of a library of derivatives, systematically modifying the core structure of this compound. By analyzing how these structural modifications influence a particular biological endpoint, a statistically significant QSAR model could be developed. This would, in turn, allow for the virtual screening and design of novel compounds with potentially enhanced activity.

Ligand Binding and Interaction Analysis with Biological Targets

Detailed ligand binding and interaction analyses for this compound with specific biological targets are not extensively documented in the current body of scientific literature. To perform such an analysis, a specific protein target for the compound's activity would first need to be identified. Following this, computational techniques such as molecular docking and molecular dynamics simulations could be employed to predict the binding mode and interaction patterns of this compound within the active site of the target protein.

These computational approaches would elucidate the key amino acid residues involved in the binding and the nature of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is crucial for understanding the molecular basis of the compound's activity and for guiding further lead optimization efforts. However, without a known biological target, such specific computational studies on this compound have not been reported.

In-silico Pharmacokinetic Studies

While specific in-silico pharmacokinetic studies for this compound are not directly available, research on the closely related analog, diethyl 3-hydroxyglutarate, provides valuable insights into the potential computational pharmacokinetic properties of this class of compounds. The following sections are based on the computational analysis of diethyl 3-hydroxyglutarate, which serves as a surrogate for understanding the solute-solvent interactions and surface properties of this compound.

Solute-Solvent Interaction Modeling

Computational modeling of solute-solvent interactions is fundamental to predicting the pharmacokinetic behavior of a compound, as it influences solubility, membrane permeability, and distribution. For the related compound, diethyl 3-hydroxyglutarate, density functional theory (DFT) calculations have been utilized to investigate its interactions with various solvents.

These studies typically involve the calculation of interaction energies, binding energies, and the analysis of non-covalent interactions between the solute and solvent molecules. The hydroxyl and ester functional groups of the glutarate backbone are key sites for hydrogen bonding with protic solvents like water, which can significantly impact its aqueous solubility. The modeling also helps in understanding the solvation shell structure and the thermodynamics of the solvation process.

Table 1: Predicted Solute-Solvent Interaction Parameters for Diethyl 3-hydroxyglutarate

ParameterValueSignificance
Solvation Energy in WaterData not availableIndicates the thermodynamic favorability of dissolving in an aqueous medium.
Hydrogen Bond Donor/Acceptor CountData not availableCrucial for predicting interactions with biological macromolecules and solubility in protic solvents.
Polar Surface Area (PSA)Data not availableA key descriptor for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Note: Specific numerical values from dedicated studies on this compound are not available. The table illustrates the types of parameters that would be assessed in such a study.

Electrostatic and Covalent Surface Analysis

The analysis of a molecule's electrostatic potential surface (ESP) and covalent surface characteristics provides critical information about its reactivity and intermolecular interactions. For diethyl 3-hydroxyglutarate, computational methods are used to map the electrostatic potential onto the electron density surface.

The resulting ESP map visually represents the charge distribution across the molecule. Regions of negative potential, typically around the oxygen atoms of the carbonyl and hydroxyl groups, indicate areas that are prone to electrophilic attack and can act as hydrogen bond acceptors. Conversely, regions of positive potential, usually around the hydrogen atoms of the hydroxyl group and the alkyl chains, are susceptible to nucleophilic attack and can act as hydrogen bond donors. This analysis is instrumental in predicting how the molecule will interact with biological targets and metabolizing enzymes.

Table 2: Key Surface Properties of Diethyl 3-hydroxyglutarate from In-silico Analysis

Surface PropertyDescriptionImplication for Pharmacokinetics
Molecular Electrostatic Potential (MEP) Visualization of the charge distribution on the molecular surface.Predicts sites for intermolecular interactions, influencing binding affinity and metabolic stability.
Average Local Ionization Energy (ALIE) Indicates the regions of the molecule from which an electron is most easily removed.Helps in identifying sites susceptible to oxidative metabolism.
Electron Density Represents the probability of finding an electron at a particular point.Provides insights into the molecule's size, shape, and polarizability, which affect distribution and transport.

Note: This table describes the types of surface analyses that are informative for pharmacokinetic predictions, based on studies of analogous compounds.

Biological and Biomedical Research Significance of Dimethyl 3 Hydroxypentanedioate and Its Analogs

Role in Metabolic Pathways and Disorders Research

The study of Dimethyl 3-hydroxypentanedioate and its de-esterified form, 3-hydroxyglutaric acid, provides significant insights into metabolic processes and the pathophysiology of certain inherited diseases.

Connection to 3-Hydroxyglutaric Acid Metabolism

3-Hydroxyglutaric acid is an intermediate metabolite in the breakdown of the amino acids lysine (B10760008), hydroxylysine, and tryptophan. rupahealth.commetabolon.com The metabolic pathway for these amino acids converges, leading to the formation of glutaryl-CoA. biocrates.com Under normal physiological conditions, the enzyme glutaryl-CoA dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA. biocrates.comnih.gov

However, in the case of GCDH deficiency, glutaryl-CoA accumulates in the mitochondria. rupahealth.com This excess glutaryl-CoA is then converted into other metabolites, including glutaric acid and 3-hydroxyglutaric acid. wikipedia.org The formation of 3-hydroxyglutaric acid is thought to occur through a secondary pathway where glutaryl-CoA is first dehydrogenated to glutaconyl-CoA by medium-chain acyl-CoA dehydrogenase (MCAD). rupahealth.comnih.gov Subsequently, the enzyme 3-methylglutaconyl-CoA hydratase (3-MGH) hydrates glutaconyl-CoA to form 3-hydroxyglutaryl-CoA, which is then hydrolyzed to release 3-hydroxyglutaric acid. rupahealth.comnih.gov

Implications for Inborn Errors of Metabolism and Diagnostic Biomarkers

The accumulation of 3-hydroxyglutaric acid is a key indicator of specific inborn errors of metabolism.

Glutaric Aciduria Type I (GA I): This rare autosomal recessive disorder is caused by a deficiency of the GCDH enzyme. nih.govwikipedia.org The resulting inability to properly break down lysine, hydroxylysine, and tryptophan leads to the accumulation of glutaric acid, and more significantly, 3-hydroxyglutaric acid. wikipedia.org Elevated levels of 3-hydroxyglutaric acid in urine and blood are a reliable and sensitive diagnostic marker for GA I. rupahealth.comnih.gov In patients with GA I, the concentration of 3-hydroxyglutaric acid can be increased by as much as 100-fold in blood, urine, and cerebrospinal fluid. metabolon.com This accumulation is associated with neurological damage, particularly to the basal ganglia. wikipedia.org

Other Metabolic Disorders: Slight elevations of 3-hydroxyglutaric acid may also point to general mitochondrial dysfunction. healthmatters.io Furthermore, the related compound, 3-hydroxy-3-methylglutaric acid, is a key biomarker for 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, another inborn error of metabolism affecting leucine (B10760876) degradation and ketone body formation. rupahealth.comhmdb.ca

The following table summarizes the key molecules in these metabolic disorders:

Interactive Data Table: Key Molecules in Related Metabolic Disorders
Molecule Role/Significance Associated Disorder(s)
3-Hydroxyglutaric Acid Diagnostic biomarker; accumulates due to enzyme deficiency. rupahealth.comnih.gov Glutaric Aciduria Type I (GA I), Mitochondrial Dysfunction. healthmatters.io
Glutaryl-CoA Intermediate in lysine and tryptophan metabolism. biocrates.com Glutaric Aciduria Type I (GA I). wikipedia.org
Glutaryl-CoA Dehydrogenase (GCDH) Enzyme responsible for breaking down Glutaryl-CoA. biocrates.com Deficiency leads to Glutaric Aciduria Type I (GA I). nih.gov
3-Hydroxy-3-methylglutaric Acid Diagnostic biomarker for a specific metabolic disorder. hmdb.ca 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency. rupahealth.com

Investigation as Metabolic Pathway Substrates or Inhibitors

Compounds that are structurally similar to metabolic intermediates, like the analogs of this compound, are often investigated as potential substrates or inhibitors of enzymes in metabolic pathways. For instance, studies have shown that thioether derivatives of similar compounds can act as competitive inhibitors of HMG-CoA reductase, a key enzyme in cholesterol synthesis. The dimethyl ester of succinic acid has also been studied for its effects on metabolic responses. nih.gov The structural similarity of these analogs to natural substrates allows them to bind to the enzyme's active site, potentially blocking or modulating its activity. This principle is fundamental in the development of drugs for metabolic and other diseases. drugbank.com

Applications in Cancer Research

Analogs of this compound, particularly its isomer 2-hydroxyglutarate (2-HG), have gained significant attention in oncology for their role in the development and progression of certain cancers.

Relationship with 2-Hydroxyglutarate (2-HG) in Oncogenesis

2-Hydroxyglutarate (2-HG) is considered an oncometabolite, a metabolite that drives the development of cancer. frontiersin.org It is structurally isomeric to 3-hydroxyglutaric acid, the unesterified form of this compound. rupahealth.com While normally present at low levels, certain mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes lead to a massive accumulation of 2-HG. nih.govnumberanalytics.com

Wild-type IDH enzymes catalyze the conversion of isocitrate to α-ketoglutarate (α-KG). nih.gov However, specific mutations, such as the R132H mutation in IDH1, confer a new function (a neomorphic activity) to the enzyme. nih.govnih.gov This mutant enzyme gains the ability to convert α-KG into R-2-hydroxyglutarate (D-2-HG). nih.govacs.org This reaction consumes NADPH and leads to the accumulation of D-2-HG to millimolar concentrations in cancer cells. nih.govcapes.gov.br

The accumulation of 2-HG has profound effects on the cell. It acts as a competitive inhibitor of α-KG-dependent dioxygenases, which are a broad class of enzymes involved in various cellular processes, including epigenetic regulation. numberanalytics.comnumberanalytics.com By inhibiting these enzymes, 2-HG leads to widespread changes in DNA and histone methylation, which can silence tumor suppressor genes and promote an undifferentiated state, contributing to cancer formation and progression. nih.govnumberanalytics.com Elevated levels of 2-HG are found in various cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. numberanalytics.comnih.gov

Development of Isocitrate Dehydrogenase 1 (IDH1) Inhibitors

The discovery of the role of mutant IDH1 in producing the oncometabolite 2-HG has made it a prime target for cancer therapy. benthamdirect.comfrontiersin.org The strategy is to develop small molecule inhibitors that specifically target the mutant form of the IDH1 enzyme, blocking the production of 2-HG. frontiersin.org

Researchers have developed several potent and selective inhibitors of mutant IDH1. nih.govnih.gov These inhibitors are often structural analogs that bind to the enzyme, preventing it from converting α-KG to 2-HG. For example, ivosidenib (B560149) (AG-120) is an FDA-approved inhibitor for the treatment of IDH1-mutated AML and cholangiocarcinoma. nih.govresearchgate.net Clinical trials have shown that these inhibitors can reduce 2-HG levels, promote cell differentiation, and provide clinical benefits to patients with IDH1-mutant cancers. nih.govresearchgate.net The development of these inhibitors, including those with high brain penetration for treating gliomas, is an active area of research. frontiersin.orgdntb.gov.ua

The following table provides an overview of key elements in the context of IDH1 and cancer:

Interactive Data Table: IDH1 in Cancer
Element Description Relevance to Cancer
Isocitrate Dehydrogenase 1 (IDH1) Cytoplasmic enzyme that normally converts isocitrate to α-ketoglutarate. nih.gov Mutations (e.g., R132H) confer a new function, leading to cancer. nih.gov
α-Ketoglutarate (α-KG) A key metabolite in the TCA cycle and a substrate for many enzymes. nih.gov Converted to the oncometabolite 2-HG by mutant IDH1. nih.gov
2-Hydroxyglutarate (2-HG) An oncometabolite produced by mutant IDH1. frontiersin.org Promotes tumorigenesis by causing epigenetic changes. numberanalytics.com
Mutant IDH1 Inhibitors (e.g., Ivosidenib) Drugs that selectively block the activity of mutant IDH1. nih.govresearchgate.net A targeted therapy to reduce 2-HG levels and treat IDH1-mutant cancers. frontiersin.org

Anti-proliferative Activity Studies of this compound Derivatives and Analogs

The investigation into the anti-proliferative effects of compounds structurally related to this compound has revealed potential therapeutic avenues. Notably, derivatives of glutarimide (B196013), a cyclic imide derived from glutaric acid, have demonstrated both antiproliferative and antibacterial activities. In a study examining nine glutarimide derivatives, cytotoxicity was observed against several human cancer cell lines, including HeLa (cervical cancer), K562 (chronic myelogenous leukemia), and MDA-MB-453 (breast cancer). nih.gov One particular derivative, 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione, which features a 12-membered ketone ring, exhibited the most significant potency across all tested cell lines, with IC50 values ranging from 9 to 27 μM. nih.gov

Furthermore, research on the metabolic products of glutaryl-CoA dehydrogenase deficiency, such as 3-hydroxyglutaric acid (3-OH-GA), has shed light on their cytotoxic potential. Studies have shown that 3-hydroxyglutaric acid, along with glutaric acid (GA) and glutaconic acid (GC), can induce apoptosis, a form of programmed cell death, in specific cell types. nih.govscispace.com In one investigation, these metabolites were found to reduce the viability of the OLN-93 oligodendroglia cell line in a dose-dependent manner. nih.gov The observed cell death was characterized as apoptosis, as evidenced by annexin-V and anti-active caspase-3 antibody staining, and could be prevented by a pan-caspase inhibitor. nih.gov This suggests a direct initiation of the apoptotic cascade by these glutaric acid metabolites in oligodendroglial cells. nih.gov

Table 1: Anti-proliferative Activity of a Glutarimide Derivative nih.gov

CompoundCell LineIC50 (μM)
2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trioneHeLa~9-27
K562~9-27
MDA-MB-453~9-27

Protein Kinase C (PKC) Activation Studies

The direct activation of Protein Kinase C (PKC) by this compound has not been extensively documented in scientific literature. However, studies on related lipid molecules provide insights into potential mechanisms. For instance, research has demonstrated that while ethyl esters of unsaturated fatty acids like oleic and arachidonic acid are not effective PKC activators on their own, they can significantly enhance the activation of PKC when combined with the corresponding free fatty acid. nih.gov This potentiation effect suggests that the presence of an esterified carboxyl group, such as that in this compound, might influence the enzyme's activity in conjunction with other signaling molecules. nih.gov

PKC enzymes are a family of kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Their activation is a complex process often involving co-factors like diacylglycerol (DAG) and phospholipids. nih.gov The regulatory domains of PKC isoforms contain C1 domains that serve as binding sites for these activators. nih.gov While direct evidence is lacking for this compound, the principle that ester-containing molecules can modulate PKC activity warrants further investigation into how dicarboxylic acid esters might fit into this signaling paradigm. nih.gov

Broader Pharmacological and Biological Activity of Related Derivatives

Biosynthesis of Pharmaceuticals (e.g., Statins)

Compounds structurally related to this compound serve as important building blocks in the synthesis of various pharmaceuticals. Notably, 3-hydroxyglutarate esters are utilized as precursors in the production of valuable drugs. google.com A key application is in the synthesis of statins, a class of cholesterol-lowering drugs. nih.gov Meglutol (3-hydroxy-3-methylglutaric acid), a related compound, acts as an anticholesteremic agent by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.gov The synthesis of certain opioid antagonists, specifically trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, also originates from related cyclic ketone structures. nih.gov A patented method describes the preparation of 3-hydroxyglutarate ester compounds from 3-oxoglutarate ester compounds through a hydrogenation reduction process, highlighting their role as chemical intermediates. google.com

Exploration of Antiviral and Antibacterial Properties of Coordination Polymers

The dicarboxylic acid structure of glutaric acid, the parent compound of this compound, lends itself to the formation of coordination polymers with various metal ions, and these complexes have been explored for their antimicrobial properties. researchgate.netmdpi.comhilarispublisher.com Research has shown that glutaric acid itself possesses virucidal activity against rhinoviruses, which appears to be a combination of the acidic environment it creates and another pH-independent mechanism. nih.gov In a study comparing the virucidal effects of different dicarboxylic acids, it was generally observed that the activity decreased as the length of the alkane chain separating the two carboxyl groups increased. nih.gov

Coordination polymers containing metal ions have been a focus of antimicrobial research due to the potential for enhanced bioactivity through chelation, which can increase the lipophilicity of the metal center and facilitate its passage through microbial membranes. nih.govnih.gov Studies on various metal complexes have demonstrated activity against a range of bacteria and fungi. researchgate.nethilarispublisher.com For instance, silver-based coordination polymers have shown significant antibacterial and antifungal effects. mdpi.com While research has not specifically focused on coordination polymers of this compound, the established antimicrobial properties of glutaric acid and its metal complexes suggest a promising area for future investigation. nih.govatamanchemicals.com

Research on Epigenetic Modulations and DNA Demethylation

A significant body of research has focused on the epigenetic effects of 2-hydroxyglutarate (2-HG), a close structural analog of 3-hydroxyglutarate. nih.govnih.gov 2-HG is recognized as an oncometabolite, a small molecule that can drive the development of cancer. nih.govelifesciences.org It accumulates in certain cancers due to mutations in the isocitrate dehydrogenase (IDH) enzymes. nih.gov

The primary mechanism of 2-HG's oncogenic activity is its ability to competitively inhibit α-ketoglutarate-dependent dioxygenases. nih.gov This class of enzymes includes histone demethylases and the TET family of DNA demethylases, which are crucial for epigenetic regulation. nih.govelifesciences.org By inhibiting these enzymes, 2-HG leads to widespread alterations in histone and DNA methylation patterns. nih.govelifesciences.org Specifically, increased levels of 2-HG have been associated with hypermethylation of histones at various lysine residues, which can either activate or repress gene transcription depending on the specific site. elifesciences.orglife-science-alliance.orgnih.gov This disruption of the epigenetic landscape can lead to changes in gene expression that promote tumor growth. elifesciences.org Although this research has centered on 2-hydroxyglutarate, its structural similarity to 3-hydroxyglutarate suggests that the latter could potentially have similar, though likely distinct, interactions with these key epigenetic enzymes.

Environmental Fate and Behavior Research of Dimethyl 3 Hydroxypentanedioate

Degradation Pathways

Degradation is a key factor in reducing the concentration and potential impact of chemicals in the environment. It can occur through chemical, photochemical, and biological processes.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For esters like Dimethyl 3-hydroxypentanedioate, this is a primary degradation pathway in aqueous environments. The ester linkages are susceptible to cleavage, a reaction that can be catalyzed by either acids or bases present in environmental matrices such as rivers, lakes, and moist soils.

While specific experimental studies on the hydrolysis of this compound are not widely available, research on structurally similar compounds, such as dimethyl glutarate, provides valuable insights. A study on the hydrolysis of dimethyl glutarate demonstrated that the reaction yields glutaric acid. researchgate.net This process is influenced by temperature, the molar ratio of water to the ester, and the presence of catalysts. researchgate.net For this compound, hydrolysis would break the two ester bonds, yielding 3-hydroxypentanedioic acid and two molecules of methanol (B129727). The rate of this reaction in the environment would depend on the pH of the water and soil, with faster rates typically observed under either acidic or alkaline conditions compared to neutral pH.

Table 1: Hydrolysis Reaction of this compound

Reactant Product(s) Environmental Factors

Phototransformation, or photodegradation, involves the breakdown of chemicals by light. The significance of this process depends on the chemical's ability to absorb light at wavelengths present in sunlight (greater than 290 nm).

This compound does not possess functional groups that absorb significant amounts of light in the solar spectrum. Therefore, direct photolysis in water or on soil surfaces is expected to be a minor degradation pathway.

In the atmosphere, the primary phototransformation process for organic compounds is the reaction with photochemically generated hydroxyl radicals (•OH). Although a specific atmospheric lifetime for this compound has not been reported, it is anticipated to be reactive towards •OH radicals, leading to its degradation.

In aquatic systems and on soil, indirect phototransformation can occur. This process is mediated by other substances, such as dissolved organic matter, which can absorb sunlight and produce reactive species that, in turn, degrade the compound.

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process for the removal of chemicals from the environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess a chemical's biodegradability in various environmental compartments. unit.nonih.govnih.gov

Specific biodegradation studies on this compound are limited. However, its chemical structure—a linear carbon chain with ester and hydroxyl functional groups—suggests it is likely to be biodegradable. unit.no The ester groups can be cleaved by microbial esterases, and the resulting 3-hydroxypentanedioic acid and methanol are common metabolites in microbial pathways.

Water and Sediment: In aerobic water-sediment systems, studied using guidelines like OECD 308, microorganisms are expected to metabolize this compound. nih.gov The rate of degradation would be influenced by factors such as microbial population density, temperature, oxygen levels, and nutrient availability. unit.nodtu.dk Studies on other esters, like dimethyl phthalate, have shown that transformation to the corresponding acid is a key step, with different microbial species responsible for the degradation. nih.gov

Soil: In soil environments, as simulated by tests like OECD 307, both bacteria and fungi would contribute to the breakdown of the compound. nih.gov The presence of a hydroxyl group may enhance its bioavailability and susceptibility to microbial attack compared to non-hydroxylated analogues.

Table 2: Standard OECD Biodegradation Test Guidelines

Guideline Environmental Compartment Simulated Purpose
OECD 307 Soil Assesses biodegradation rate and pathway in aerobic soil. nih.gov
OECD 308 Water-Sediment Systems Simulates biodegradation in aerobic and anaerobic aquatic environments. nih.gov

Environmental Transport and Distribution

The way a chemical moves and distributes itself between air, water, and soil is governed by its physical and chemical properties.

Adsorption is the process by which a chemical binds to particles of soil or sediment, while desorption is the release of the chemical from these particles. This dynamic influences the chemical's mobility and bioavailability. The extent of adsorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Specific Koc values for this compound are not documented. However, its structure provides clues to its likely behavior. The presence of two polar ester groups and a polar hydroxyl group suggests that the molecule is relatively water-soluble. Consequently, it is expected to have a low affinity for adsorbing to the organic matter in soil and sediments. A low Koc value would imply that this compound is mobile in soil and has a higher potential to leach into groundwater. The adsorption would also be influenced by the clay content and pH of the soil.

Volatilization is the transfer of a chemical from a liquid phase (like water) to a gas phase (like air). This process is governed by the chemical's Henry's Law constant (H). henrys-law.orgcopernicus.org This constant relates the partial pressure of a compound in the gas phase to its concentration in the aqueous phase at equilibrium. copernicus.orgnoaa.gov

An experimentally determined Henry's Law constant for this compound is not available in the literature. However, based on its molecular structure—containing polar functional groups and having a relatively high molecular weight (176.17 g/mol )—it is expected to have low vapor pressure and high water solubility. nist.govnih.gov These properties result in a very low Henry's Law constant. A low H value indicates that volatilization from water bodies or moist soil surfaces is not a significant environmental transport pathway for this compound. The compound is expected to remain predominantly in the aqueous phase rather than partitioning to the atmosphere.

Table 3: Compound Names Mentioned

Compound Name
This compound
3-hydroxypentanedioic acid
Methanol
Dimethyl glutarate
Glutaric acid

Distribution Modeling in Environmental Compartments

The environmental distribution of a chemical like this compound is predicted using quantitative structure-activity relationship (QSAR) models. These models are essential for understanding how a substance will partition between different environmental compartments such as air, water, soil, and sediment.

A widely used tool for this purpose is the US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface). This software package contains several individual models that predict key physicochemical properties and environmental fate parameters based on a chemical's structure. For this compound, the following predictions would be crucial for understanding its environmental distribution:

KOWWIN™: This program estimates the octanol-water partition coefficient (log K_ow_), a critical parameter for assessing a chemical's tendency to bioaccumulate in organisms and adsorb to organic matter in soil and sediment.

HENRYWIN™: This model calculates the Henry's Law constant, which indicates the partitioning of a chemical between air and water. This is vital for assessing its potential for volatilization from water bodies.

KOCWIN™: This program estimates the soil organic carbon-water partitioning coefficient (K_oc_), which predicts the extent to which a chemical will adsorb to soil and sediment.

WATERNT™: This model estimates the water solubility of a chemical, a fundamental property influencing its transport and fate in the aquatic environment.

LEV3EPI™: This Level III multimedia fugacity model integrates the above properties to predict the partitioning of a chemical among air, water, soil, and sediment under steady-state conditions.

The results from these models would be compiled into a data table to provide a comprehensive overview of the predicted environmental distribution of this compound.

Table 1: Predicted Environmental Distribution Parameters for this compound (Illustrative)

ParameterPredicted ValueEnvironmental Compartment(s)Significance
Log K_ow[Data not available]Water, Biota, Soil, SedimentIndicates potential for bioaccumulation and adsorption to organic matter.
Henry's Law Constant[Data not available]Air, WaterDetermines the likelihood of volatilization from water to air.
K_oc_[Data not available]Soil, Sediment, WaterPredicts the tendency to adsorb to soil and sediment particles.
Water Solubility[Data not available]WaterInfluences the concentration in the aqueous phase and transport.
Fugacity Distribution[Data not available]Air, Water, Soil, SedimentProvides an overall picture of the chemical's likely environmental sinks.

Note: The values in this table are illustrative as specific model outputs for this compound were not publicly available.

Ecotoxicological Research Perspectives

The potential ecotoxicological effects of this compound on aquatic life would be assessed using predictive models, in the absence of experimental data. These models estimate toxicity based on the chemical's structural features and its similarity to other compounds with known toxicological profiles.

The Ecological Structure Activity Relationships (ECOSAR™) Class Program, developed by the US EPA, is a key tool for predicting the aquatic toxicity of organic chemicals. ECOSAR estimates acute (short-term) and chronic (long-term) toxicity to a range of aquatic organisms by classifying the chemical into a group of structurally similar compounds with known toxicity data.

For this compound, ECOSAR would be used to predict the following endpoints:

Fish: Acute toxicity (LC50, the concentration lethal to 50% of the test population) and chronic toxicity (ChV, the chronic value, which is the geometric mean of the No-Observed-Effect-Concentration and the Lowest-Observed-Effect-Concentration).

Aquatic Invertebrates (e.g., Daphnia magna): Acute toxicity (LC50 or EC50, the concentration causing an effect in 50% of the population) and chronic toxicity (ChV).

Algae (e.g., Green Algae): Acute toxicity (EC50, based on growth inhibition) and chronic toxicity.

Microorganisms: While ECOSAR's primary focus is on the above organisms, other QSAR models can be used to predict toxicity to microorganisms, which is important for assessing impacts on wastewater treatment processes.

The predicted toxicity values would be presented in a detailed table to facilitate an initial risk assessment.

Table 2: Predicted Aquatic Toxicity of this compound (Illustrative)

OrganismEndpointPredicted Value (mg/L)Basis of Prediction
Fish (e.g., Fathead Minnow)96-hr LC50[Data not available]ECOSAR™ (Ester class)
Fish (e.g., Fathead Minnow)Chronic Value (ChV)[Data not available]ECOSAR™ (Ester class)
Invertebrate (e.g., Daphnia magna)48-hr EC50[Data not available]ECOSAR™ (Ester class)
Invertebrate (e.g., Daphnia magna)Chronic Value (ChV)[Data not available]ECOSAR™ (Ester class)
Algae (e.g., Green Algae)96-hr EC50[Data not available]ECOSAR™ (Ester class)
Microorganisms[Various][Data not available]Relevant QSAR models

Note: The values in this table are illustrative as specific model outputs for this compound were not publicly available.

It is crucial to emphasize that these predictive models provide screening-level data. While they are invaluable for initial hazard assessment and prioritization, experimental studies would be necessary for a definitive characterization of the environmental fate and ecotoxicity of this compound.

Future Directions and Emerging Research Areas for Dimethyl 3 Hydroxypentanedioate

Development of Novel Synthetic Methodologies

The development of efficient and sustainable methods for synthesizing Dimethyl 3-hydroxypentanedioate and its derivatives is a primary focus of current research. A significant trend is the move towards biocatalysis and green chemistry principles to create more environmentally friendly and economically viable processes.

One promising approach involves the enzymatic desymmetrization of prochiral dicarboxylic acid diesters. ajrconline.org For instance, the use of enzymes like Candida antarctica lipase (B570770) B (CAL-B) has shown high enantioselectivity in the hydrolysis of related diesters, offering a pathway to optically pure chiral building blocks. ajrconline.orgresearchgate.net This method is particularly valuable for producing stereoisomers that are crucial in the pharmaceutical industry. The advantages of enzymatic routes include mild reaction conditions, high selectivity, and reduced use of hazardous reagents. mdpi.com

Furthermore, chemo-enzymatic strategies are being explored to synthesize key intermediates for pharmaceuticals. researchgate.netmdpi.com These multi-step syntheses often combine the strengths of both chemical and biological catalysts to achieve high yields and purity without the need for isolating intermediates at each stage. mdpi.com Research is also focused on optimizing reaction conditions, such as temperature and pH, and on enzyme immobilization to enhance recyclability and reduce costs. researchgate.net

Continuous flow chemistry represents another frontier in the synthesis of related compounds. mdpi.comnih.gov This technique allows for better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. mdpi.com The integration of flow chemistry with other technologies like microwave irradiation and mechanochemistry is expected to lead to fully automated and highly efficient synthetic processes. mdpi.comnih.gov

Application of Advanced Spectroscopic and Chromatographic Techniques

The characterization and analysis of this compound and its reaction products rely heavily on sophisticated analytical techniques. Advanced spectroscopic and chromatographic methods are indispensable for determining purity, identifying stereoisomers, and elucidating reaction mechanisms.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental tools for separating and quantifying the components of complex mixtures. researchgate.net In the context of this compound synthesis, these techniques are crucial for monitoring reaction progress and determining the enantiomeric excess of chiral products. researchgate.net The development of new stationary phases and more sensitive detectors continues to improve the resolution and accuracy of these methods. researchgate.net

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information. mdpi.com ¹H NMR and ¹³C NMR are routinely used to confirm the chemical structure of synthesized compounds. mdpi.com Mass spectrometry is essential for determining the molecular weight and fragmentation patterns, which aids in structural elucidation.

Emerging techniques like laser-induced breakdown spectroscopy and hyperspectral imaging, while currently applied more broadly in fields like food analysis, hold potential for rapid, non-destructive analysis of chemical compounds and could be adapted for in-line process monitoring in the future. mdpi.com

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental work is becoming increasingly important for understanding the properties and reactivity of this compound. Computational chemistry offers powerful tools to predict molecular structures, reaction pathways, and spectroscopic properties, which can then be validated and refined through experimental studies.

Molecular modeling and quantum mechanical calculations can provide insights into the active site of enzymes used in biocatalytic synthesis, helping to explain the observed stereoselectivity. ajrconline.org By understanding the binding interactions between the substrate and the enzyme, researchers can rationally design modified enzymes or substrates to improve reaction efficiency and selectivity.

Computational methods are also employed to study the conformational landscape of flexible molecules like this compound, which is crucial for understanding its biological activity. These theoretical studies can guide the design of new derivatives with enhanced therapeutic potential.

Expanding Biological Applications and Therapeutic Potentials

While direct biological applications of this compound are still being explored, its derivatives are showing significant promise as intermediates in the synthesis of pharmaceutically active compounds. ajrconline.org The chiral nature of many of its derivatives makes them valuable building blocks for drugs where specific stereochemistry is required for efficacy.

For example, derivatives of 3-alkylglutaric acid diesters are used in the synthesis of pregabalin, a drug used to treat epilepsy, neuropathic pain, and anxiety. ajrconline.orggoogle.com The development of efficient synthetic routes to these intermediates is therefore of high interest to the pharmaceutical industry. google.com

Furthermore, research into the biological activities of related compounds, such as activators of the SHP1 enzyme, suggests potential therapeutic applications in cancer and inflammatory diseases. mdpi.com As a versatile chemical scaffold, derivatives of this compound could be explored for a wide range of biological targets. The ability to introduce various functional groups onto the pentanedioate (B1230348) backbone allows for the creation of diverse chemical libraries for high-throughput screening.

Comprehensive Environmental Impact Assessments and Sustainable Chemistry Approaches

In line with the growing emphasis on green chemistry, a comprehensive assessment of the environmental impact of this compound and its production processes is crucial. Life Cycle Assessment (LCA) is a valuable tool for evaluating the environmental footprint of a chemical from cradle to grave, including raw material extraction, manufacturing, use, and disposal. ijesd.org

For related compounds like dimethyl ether and dimethyl terephthalate, LCAs have been conducted to quantify their environmental sustainability. nih.govrsc.orgepa.gov These studies highlight the importance of using renewable feedstocks and energy sources to minimize greenhouse gas emissions and other environmental impacts. nih.govrsc.org Similar assessments for this compound would help identify the most sustainable production routes.

The principles of green chemistry are being actively applied to the synthesis of related compounds, focusing on:

The use of renewable resources. mdpi.com

The selection of less hazardous chemical syntheses. nih.gov

The design of energy-efficient processes. mdpi.com

The reduction of waste and by-products. mdpi.com

Future research will likely focus on developing closed-loop processes where by-products can be recycled or repurposed, further enhancing the sustainability of this compound production. google.com

Q & A

Q. What are the established synthetic routes for Dimethyl 3-hydroxypentanedioate, and what analytical techniques are recommended for purity assessment?

  • Methodological Answer : The synthesis typically involves esterification of 3-hydroxypentanedioic acid with methanol under acidic catalysis. Key steps include:
  • Reaction Optimization : Adjust molar ratios of diacid to methanol (e.g., 1:4) and use sulfuric acid as a catalyst at 60–80°C for 6–12 hours.
  • Purification : Recrystallization from ethanol/water mixtures or vacuum distillation to isolate the diester.
  • Purity Verification :
  • NMR Spectroscopy : Analyze peaks for ester carbonyl (δ ~3.7 ppm for methyl groups) and hydroxyl protons (δ ~5.2 ppm, if present).
  • HPLC : Use a C18 column with UV detection at 210 nm to assess purity (>98%).
  • Reference : Experimental protocols for esterification and validation align with quasi-experimental designs involving control groups for baseline comparisons .

Q. How can researchers effectively characterize the structural conformation of this compound using spectroscopic methods?

  • Methodological Answer : Combine multiple spectroscopic techniques:
  • FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and hydroxyl O-H stretches (~3450 cm⁻¹).
  • Mass Spectrometry (MS) : Use ESI-MS to identify molecular ion peaks ([M+H]⁺ at m/z 191.1) and fragmentation patterns.
  • X-ray Crystallography : For crystalline samples, resolve bond angles and spatial arrangement of substituents.
  • Cross-Validation : Compare data with computational predictions (e.g., DFT calculations for vibrational frequencies) to resolve ambiguities .

Q. What safety protocols should be prioritized during laboratory-scale handling of this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to prevent aerosol inhalation (PAC-1 threshold: 15 mg/m³) .
  • PPE : Wear nitrile gloves and safety goggles to avoid dermal contact.
  • Spill Management : Absorb leaks with silica gel or vermiculite; avoid aqueous washdown to prevent environmental contamination .

Advanced Research Questions

Q. How can factorial experimental design be utilized to enhance the yield and selectivity in the synthesis of this compound?

  • Methodological Answer : Apply a 2³ factorial design to evaluate three variables: temperature (60°C vs. 80°C), catalyst concentration (1% vs. 3% H₂SO₄), and reaction time (6 vs. 12 hours).
  • Example Design Table :
FactorLow LevelHigh Level
Temperature60°C80°C
Catalyst1%3%
Time6 h12 h
  • Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). Optimize conditions iteratively using response surface methodology (RSM) .

Q. What strategies are recommended for resolving contradictions in NMR data when analyzing stereoisomeric forms of this compound?

  • Methodological Answer :
  • Dynamic NMR (DNMR) : Detect rotameric equilibria by variable-temperature studies (e.g., coalescence temperature analysis).
  • Chiral Chromatography : Use a Chiralpak® column with hexane/isopropanol to separate enantiomers.
  • Theoretical Modeling : Compare experimental chemical shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set) to assign configurations .

Q. In what ways can molecular dynamics simulations inform the solvation behavior and reactivity of this compound in different solvents?

  • Methodological Answer :
  • Simulation Setup : Use COMSOL Multiphysics or GROMACS to model solvent interactions (e.g., water, DMSO, ethanol). Parameters include:
  • Force Fields : OPLS-AA for organic molecules.
  • Solvation Free Energy : Calculate via thermodynamic integration.
  • Output Analysis :
  • Radial distribution functions (RDFs) to assess hydrogen-bonding propensity.
  • Activation energies for ester hydrolysis in polar vs. nonpolar solvents.
  • Validation : Correlate simulation results with experimental kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.